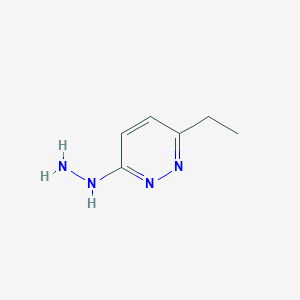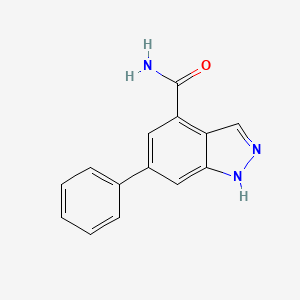
(6-Ethylpyridazin-3-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Ethylpyridazin-3-yl)hydrazine is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylpyridazin-3-yl)hydrazine typically involves the reaction of 6-ethylpyridazine with hydrazine hydrate. One common method is the cyclization of a diaminopyridazine with nitrite . Another approach involves the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Ethylpyridazin-3-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: Substitution reactions can occur at the nitrogen atoms or the ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, reduced hydrazine compounds, and substituted pyridazines .
Applications De Recherche Scientifique
(6-Ethylpyridazin-3-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6-Ethylpyridazin-3-yl)hydrazine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6-Ethylpyridazin-3-yl)hydrazine include other pyridazine derivatives such as pyridazinone, pyrazole, and pyrimidine .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the ethyl group at the 6-position can influence its reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C6H10N4 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(6-ethylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-2-5-3-4-6(8-7)10-9-5/h3-4H,2,7H2,1H3,(H,8,10) |
Clé InChI |
MPQCUWYIZVKFDN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)


![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)


![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)


![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)



